2-cyano-N-(2,6-dimethylphenyl)acetamide

Pharmaceutical Intermediates Organic Synthesis Reactivity Comparison

Procuring reliable cyanoacetamide building blocks with consistent reactivity and validated analytical profiles is a persistent challenge in medicinal chemistry workflows. 2-Cyano-N-(2,6-dimethylphenyl)acetamide directly addresses this need as a high-purity intermediate with fully characterized solid-state properties. - Enables controlled Knoevenagel condensations and cyclizations to construct pyrazoles, pyrimidines, and thiazoles, leveraging its active methylene group. - Serves as a qualified reference standard using publicly available crystallographic data, facilitating impurity identification and batch consistency verification. - Provides a well-defined negative control scaffold (HDAC6 IC50 >10 μM) for unambiguous SAR interpretation in drug discovery programs.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 53984-98-8
Cat. No. B1271300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(2,6-dimethylphenyl)acetamide
CAS53984-98-8
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CC#N
InChIInChI=1S/C11H12N2O/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyVIUNSIQTGADORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-(2,6-dimethylphenyl)acetamide: Procurement & Technical Benchmarking


2-Cyano-N-(2,6-dimethylphenyl)acetamide (CAS 53984-98-8) is an organic compound classified as a cyanoacetamide derivative [1]. It is primarily utilized as a versatile synthetic intermediate, valued for the reactivity conferred by its active methylene group adjacent to a cyano and amide functionality [1]. Its core structure, featuring a 2,6-dimethylphenyl group, serves as a critical scaffold for building more complex heterocyclic systems in pharmaceutical and agrochemical research [1].

Workflow Synthetic intermediate with active methylene reactivity
Scaffold Use Heterocyclic building block for pyrazole, pyrimidine, and thiazole systems
Reactivity Profile Cyanoacetamide core supports Knoevenagel and cyclization chemistry

2-Cyano-N-(2,6-dimethylphenyl)acetamide: Why Simple Substitution Fails


While the core cyanoacetamide motif and 2,6-dimethylphenyl group are common, their combination in this specific molecule yields a unique profile that is not interchangeable with generic analogs. Key physicochemical parameters, such as its distinct XLogP3 value of 1.8 [1], dictate its specific solubility and permeability behavior in reaction systems. Furthermore, replacing the cyano group with other common synthons like the chloro group (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) fundamentally alters the compound's reactivity and electronic properties [2], directly impacting its utility and the success of downstream synthetic sequences.

Target Compound
Potential Substitute
Cyano (-CN) group: strong electron-withdrawing, higher polarity
Chloro (-Cl) analog: weaker electron-withdrawing may alter electrophilic reactivity and synthetic outcomes
XLogP3 1.8: moderate lipophilicity profile
Analogs with differing logP may shift solubility and partitioning behavior in reaction systems
2,6-dimethylphenyl substitution pattern
Other anilide substitution patterns may introduce steric or electronic mismatch in downstream sequences

2-Cyano-N-(2,6-dimethylphenyl)acetamide: Quantitative Comparison vs. Analogs


Reactivity & Polarity: Cyano vs. Chloro Analog

A comparative analysis indicates that the cyano group (-CN) in 2-cyano-N-(2,6-dimethylphenyl)acetamide provides distinct advantages over the chloro (-Cl) group in its analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide. The cyano group is more polar and a stronger electron-withdrawing group, which can enhance the molecule's reactivity in nucleophilic substitution reactions [1]. This difference makes it a more potent electrophile for certain transformations.

Electronic Profile
Head-to-head
Cyano: stronger EWG, higher polarity vs Chloro: weaker EWG
Supports electrophilic reactivity selection for nucleophilic substitution workflows
Qualitative comparison; numerical reactivity data not reported
Pharmaceutical Intermediates Organic Synthesis Reactivity Comparison

Cyanoacetylation: Validated Synthetic Intermediate

The compound is a benchmark product of cyanoacetylation, typically synthesized by reacting 2,6-dimethylaniline with ethyl cyanoacetate in the presence of a base, achieving high yields . This established synthetic route confirms its utility as a reliable building block for introducing the N-(2,6-dimethylphenyl)-2-cyanoacetamide moiety into larger structures.

Synthetic Route
Data to verify
2,6-dimethylaniline + ethyl cyanoacetate, DMF, base, reflux
Supports synthesis feasibility review with commercially available starting materials
Class-level inference; independent validation recommended
Organic Synthesis Cyanoacetylation Methodology

LogP & Hydrogen Bonding: Comparison with Lidocaine

The lipophilicity of 2-cyano-N-(2,6-dimethylphenyl)acetamide, as measured by its XLogP3 value of 1.8 [1], is significantly lower than that of the structurally related local anesthetic lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), which has a predicted XLogP3 of 2.6 [2]. This difference is accompanied by a lower hydrogen bond acceptor count (2 vs. 3 for lidocaine) [1][2], resulting in distinct pharmacokinetic and ADME properties.

Lipophilicity
Reported
XLogP3 1.8, HBA 2 vs Lidocaine: XLogP3 2.6, HBA 3
Supports solubility and permeability profiling in scaffold exploration
Computed property context from authoritative databases
Physicochemical Properties Lipophilicity Medicinal Chemistry

Crystal Structure & Solid-State vs. Desmethyl Analog

Single-crystal X-ray diffraction provides a definitive structural fingerprint for 2-cyano-N-(2,6-dimethylphenyl)acetamide, confirming its solid-state conformation [1]. The molecule is nearly planar, with intermolecular interactions governed primarily by van der Waals forces, and a nearest intermolecular distance of 3.647 Å [1]. In contrast, the simpler analog N-(2,6-dimethylphenyl)acetamide lacks this detailed crystallographic characterization in the public domain, making the cyano derivative a more robustly characterized solid for applications requiring precise solid-state knowledge.

Solid-State Identity
Method context
Monoclinic, C2, confirmed crystal structure vs no equivalent for desmethyl analog
Supports solid-form characterization and polymorph screening studies
Single-crystal XRD at 293 K; crystallographic context
Crystallography Solid-State Chemistry Analytical Chemistry

2-Cyano-N-(2,6-dimethylphenyl)acetamide: Key Applications in Medicinal Chemistry & Analysis


Heterocyclic Scaffold Development

This compound is a premier intermediate for constructing heterocyclic systems like pyrazoles, pyrimidines, and thiazoles. Its active methylene group is a key participant in Knoevenagel condensations and other cyclization reactions . Its unique electronic profile, relative to its chloro analog, allows for more controlled reactivity in nucleophilic substitutions [1], enabling the exploration of new chemical space in drug discovery programs.

Impurity Profiling in Pharmaceutical Analysis

The detailed and publicly available crystallographic data for this compound [2] makes it an ideal reference standard for analytical chemistry. Its distinct solid-state properties and defined powder pattern facilitate the identification and quantification of process-related impurities or degradation products in batches of related pharmaceuticals, ensuring quality control and regulatory compliance.

SAR Studies for Target Deconvolution

The compound serves as a negative control or a core fragment in SAR campaigns. Its defined lack of certain biological activities, as indicated by its high IC50 (>10 μM) against HDAC6 and no inhibition of acetylcholinesterase [3], provides a clean baseline. This allows researchers to directly attribute any observed activity in more complex derivatives to the specific modifications made to the core scaffold.

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Electrophilic reactivity profile
Cyclization yield and regioselectivity verification
Analytical reference characterization
Crystallographic identity confirmation
Solid-state method and polymorph verification
SAR and target deconvolution studies
Baseline activity profiling
Target-specific assay context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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